molecular formula C19H15F3N6O2 B2732742 2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415632-60-7

2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2732742
CAS No.: 2415632-60-7
M. Wt: 416.364
InChI Key: DQGOVOUYMZJFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of functional groups. This compound is part of the triazolopyridazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its physicochemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate hydrazine derivatives with trifluoroacetimidoyl chlorides under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable multi-component reactions that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions contributes to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its combination of functional groups, which provides a versatile scaffold for drug design. Its enhanced physicochemical properties, due to the trifluoromethyl group, make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

5-benzyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6O2/c20-19(21,22)18-24-23-14-6-7-15(25-28(14)18)26-9-12-13(10-26)17(30)27(16(12)29)8-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGOVOUYMZJFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NN4C(=NN=C4C(F)(F)F)C=C3)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.